molecular formula C11H12FN3 B2994858 2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline CAS No. 1251329-00-6

2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline

Cat. No.: B2994858
CAS No.: 1251329-00-6
M. Wt: 205.236
InChI Key: PKPACCHOAGSAPZ-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline (CAS 1251329-00-6) is a fluorinated aromatic compound that serves as a valuable synthetic intermediate in medicinal chemistry . This scaffold combines an electron-withdrawing fluorine substituent with the versatile reactivity of an imidazole ring, a combination known to enhance potential for hydrogen bonding and metal coordination . The structural motif of fluoro-imidazole derivatives is frequently explored in the development of bioactive molecules and small-molecule inhibitors, such as kinase inhibitors . The incorporation of fluorine into lead compounds is a established strategy to modulate key physicochemical properties, potentially leading to improved metabolic stability, permeability, and oral absorption in drug discovery programs . As a building block, this compound offers precise functionalization opportunities for researchers developing targeted therapies and novel heterocyclic systems . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-2-3-9(12)10(6-8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPACCHOAGSAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, 2-chloromethylimidazole, and 5-methylaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-fluoroaniline is reacted with 2-chloromethylimidazole in the presence of a base to form the intermediate product. This intermediate is then reacted with 5-methylaniline to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.

    Substitution: The fluorine atom or the imidazole group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the aniline ring.

Scientific Research Applications

2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its use in the development of optoelectronic materials and as a building block for advanced materials with specific electronic properties.

    Biological Research: The compound’s interactions with biological systems are investigated to understand its potential as a therapeutic agent or as a tool in biochemical studies.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline involves its interaction with specific molecular targets. The imidazole group can bind to metal ions or active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

The position and nature of substituents on the aromatic ring significantly influence physicochemical properties and bioactivity. Key comparisons include:

Compound Name Substituents on Aniline Molecular Formula Key Features Reference
2-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline 2-F, 5-CH₃ C₁₁H₁₂FN₃ Enhanced lipophilicity; potential for selective binding via fluorine
5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline 5-F, 2-(2-CH₃-imidazole) C₁₀H₁₀FN₃ Methylimidazole increases steric bulk; reduced solubility
N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline 2-Cl, benzoimidazole linkage C₂₁H₁₆ClN₃ Chlorine enhances electronegativity; benzoimidazole improves π-stacking
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole 5-F, 6-O-benzo[d]dioxole C₂₀H₁₄FN₂O₃ Dioxole group introduces oxygen-rich regions; impacts metabolic stability

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity optimize electronic effects without steric hindrance, whereas chlorine increases molecular weight and polar surface area .
  • Methyl vs. Methoxy : The 5-methyl group in the target compound improves lipophilicity compared to methoxy-substituted analogs (e.g., 5-(4-methoxyphenyl)-1H-indoles), which exhibit higher solubility but lower membrane permeability .

Variations in the Imidazole Moiety

The imidazole ring’s substitution pattern affects hydrogen bonding and metal coordination:

Compound Name Imidazole Substituents Functional Impact Reference
This compound Unsubstituted 1H-imidazole Enables tautomerization (1H/3H forms)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 1,2-dimethyl, 5-NO₂, 4-(ClCH₂-C₆H₄) Nitro group enhances reactivity; chloromethyl enables further derivatization
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline CF₃ substitution on aniline Trifluoromethyl increases hydrophobicity and metabolic resistance

Key Observations :

  • Tautomerization : The unsubstituted imidazole in the target compound allows for tautomerism, which can modulate binding interactions in biological systems .
  • Nitro and CF₃ Groups : These substituents (in analogs) enhance electrophilicity or stability but may introduce toxicity risks .

Biological Activity

2-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methylaniline derivatives with imidazole-based reagents under controlled conditions. Characterization techniques such as proton nuclear magnetic resonance (NMR), carbon-13 NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds with imidazole moieties have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7) and glioblastoma cells (U87). The IC50 values for related compounds range from 45.2 μM to 52 nM, indicating potent activity in inhibiting cell proliferation and inducing apoptosis .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 Value (μM)Mechanism of Action
Compound AMCF-752Induces apoptosis
Compound BU8745.2Inhibits tubulin polymerization
Compound CMDA-MB-23174Causes G2/M phase arrest

Antimicrobial Activity

The antimicrobial activity of related compounds has also been investigated. For example, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest significant antibacterial properties.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC Value (μg/mL)Inhibition Zone (mm)
Compound DS. aureus4021
Compound EE. coli20014
Compound FP. aeruginosa50010

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antibacterial Mechanism : The imidazole ring may interact with bacterial enzymes or structural components, leading to cell death .

Case Studies

Several case studies have reported on the efficacy of imidazole-based compounds in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that a compound similar to this compound effectively reduced tumor size in murine models when administered at specific dosages .
  • Antibacterial Efficacy : Another investigation highlighted the use of imidazole derivatives in treating bacterial infections resistant to conventional antibiotics, showcasing their potential role in addressing antibiotic resistance .

Q & A

Q. What synthetic routes are reported for 2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline, and what are their respective yields and challenges?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, imidazole derivatives are often synthesized via reactions between substituted anilines and imidazole-containing intermediates under controlled conditions (e.g., using chloroethyl derivatives as precursors) . Challenges include achieving regioselectivity in imidazole functionalization and managing steric hindrance from the fluorine and methyl groups. Reported yields for analogous compounds range from 57% to 59% under optimized conditions .

Q. How can the purity and structural integrity of this compound be verified experimentally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm the presence of fluorine, methyl, and imidazole protons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to validate the molecular formula (C11H12FN3) .
  • Chromatography: UPLC-MS for purity assessment, with CAS-reported purity up to 95% .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) are commonly used to enhance solubility of intermediates. Catalysts like Pd for cross-coupling reactions or bases (e.g., K2CO3) for nucleophilic substitutions are effective, as seen in analogous imidazole syntheses .

Advanced Research Questions

Q. How do the fluorine and imidazole moieties influence its physicochemical properties?

  • Fluorine: Enhances metabolic stability and lipophilicity due to its electronegativity, affecting solubility and bioavailability.
  • Imidazole: Contributes to aromatic stacking interactions and potential hydrogen bonding, critical for biological activity . Computational studies (e.g., DFT) can model these effects .

Q. What computational strategies predict its binding affinity to biological targets?

  • Molecular Docking: Used to analyze interactions with enzymes or receptors (e.g., antineoplastic targets) .
  • Molecular Dynamics (MD): Simulates binding stability under physiological conditions .
  • QSAR Models: Relate structural features (e.g., fluorine position) to activity .

Q. How can contradictory biological activity data for derivatives be resolved?

  • Data Triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Meta-Analysis: Aggregate data from structurally similar compounds to identify trends .
  • Crystallography: Resolve binding modes via X-ray structures (SHELX software is widely used for small-molecule crystallography) .

Q. What are the regioselectivity challenges in modifying the imidazole core?

Regioselectivity is influenced by steric and electronic factors. For example:

  • Electron-withdrawing groups (e.g., -F) direct substitutions to specific positions.
  • Steric hindrance from the methyl group may limit reactivity at adjacent sites. Strategies include using directing groups or protecting imidazole NH .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • DoE (Design of Experiments): Systematically vary temperature, solvent, and catalyst loading.
  • Green Chemistry Principles: Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What analytical techniques resolve structural ambiguities in derivatives?

  • 2D NMR (e.g., COSY, NOESY): Assigns proton-proton correlations in crowded spectra.
  • X-Ray Crystallography: Provides unambiguous confirmation of molecular geometry .

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